Unraveling the Dual-Inhibitor cis-KIN-8194: A Technical Guide to its Mechanism of Action in B-Cell Lymphoma
Unraveling the Dual-Inhibitor cis-KIN-8194: A Technical Guide to its Mechanism of Action in B-Cell Lymphoma
For Immediate Release
BOSTON, MA – In the landscape of targeted therapies for B-cell malignancies, a novel small molecule, cis-KIN-8194, has emerged as a potent dual inhibitor of Hematopoietic Cell Kinase (HCK) and Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the mechanism of action of cis-KIN-8194, with a focus on its activity in B-cell lymphomas, particularly those harboring MYD88 mutations. The following sections detail the preclinical data, experimental methodologies, and the intricate signaling pathways affected by this promising therapeutic agent.
Core Mechanism of Action
cis-KIN-8194 exerts its anti-lymphoma activity through the potent and selective inhibition of two key kinases: HCK and BTK.[1] Activating mutations in the MYD88 gene, prevalent in several B-cell lymphomas like Waldenström Macroglobulinemia (WM) and Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), drive malignant cell survival and proliferation through HCK-mediated activation of BTK.[1][2] cis-KIN-8194 strategically targets both of these kinases, effectively shutting down this critical pro-survival signaling cascade.[1]
A significant advantage of cis-KIN-8194 is its ability to overcome acquired resistance to the first-generation BTK inhibitor, ibrutinib (B1684441).[1] Resistance to ibrutinib often arises from mutations in BTK at the cysteine 481 residue (C481S), which prevents the covalent binding of ibrutinib.[1] As a non-covalent inhibitor, cis-KIN-8194 effectively inhibits both wild-type and C481S-mutant BTK, offering a therapeutic option for patients who have relapsed on ibrutinib.[1][3]
Quantitative Efficacy Data
The preclinical efficacy of cis-KIN-8194 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| Parameter | Kinase | Value | Assay | Reference |
| IC50 | HCK | <0.495 nM | Biochemical Kinase Assay | [3][4] |
| IC50 | BTK | 0.915 nM | Biochemical Kinase Assay | [3][4] |
| Binding Affinity (kcal/mol) | HCK | -20.17 | Computational Modeling | [5][6] |
| Binding Affinity (kcal/mol) | BTK | -35.82 | Computational Modeling | [5][6] |
Table 1: In Vitro Potency and Binding Affinity of cis-KIN-8194.
| Cell Line Model | Genotype | Treatment | Effect | Reference |
| TMD-8 (ABC DLBCL) | MYD88-mutated, BTK-WT | cis-KIN-8194 (50 mg/kg, daily) | Superior tumor growth suppression and survival benefit over ibrutinib.[1][2] | [1][2] |
| TMD-8 (ABC DLBCL) | MYD88-mutated, BTK-C481S | cis-KIN-8194 (50 mg/kg, daily) | Overcame ibrutinib resistance, leading to significant tumor growth inhibition and prolonged survival.[1][2] | [1][2] |
| BCWM.1 (Waldenström Macroglobulinemia) | MYD88-mutated | cis-KIN-8194 | Potent and selective killing of lymphoma cells.[1] | [1] |
| Mantle Cell Lymphoma (MCL) cell lines | BTKi-sensitive and resistant | cis-KIN-8194 | Potent growth inhibitory effect, irrespective of sensitivity to ibrutinib and acalabrutinib.[7][8] | [7][8] |
Table 2: In Vivo and In Vitro Anti-Tumor Activity of cis-KIN-8194.
Signaling Pathway Perturbation
cis-KIN-8194's dual inhibition of HCK and BTK leads to the downstream suppression of pro-survival signaling pathways. In MYD88-mutated B-cell lymphomas, a signaling cascade is initiated where mutated MYD88 activates HCK, which in turn phosphorylates and activates BTK. This leads to the activation of downstream effectors such as AKT and ERK, promoting cell growth and survival. By inhibiting both HCK and BTK, cis-KIN-8194 effectively blocks these signals.
Experimental Protocols
The following outlines the key experimental methodologies used to characterize the mechanism of action of cis-KIN-8194.
Kinase Profiling
Objective: To determine the selectivity and potency of cis-KIN-8194 against a broad panel of kinases.
Methodology:
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KINOMEscan™: cis-KIN-8194 was profiled at a concentration of 1.0 µM against a panel of 464 kinases using a competitive binding assay (DiscoverX).[1][9] The percentage of kinase inhibition was determined.
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KiNativ™ Cellular Target Engagement: Live TMD-8 cells were treated with 1.0 µM cis-KIN-8194 to identify kinases that are engaged by the compound in a cellular context.[1][9]
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Biochemical IC50 Determination: For kinases showing significant inhibition, enzymatic assays were performed to determine the half-maximal inhibitory concentration (IC50).[1][9]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy and tolerability of cis-KIN-8194 in a living organism.
Methodology:
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Cell Line Implantation: TMD-8 cells (either BTK wild-type or C481S mutant) were subcutaneously injected into immunodeficient mice (NOD-SCID).[1]
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Tumor Growth and Treatment: Once tumors reached a specified volume (e.g., ~200 mm³), mice were randomized into treatment cohorts.[1]
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Drug Administration: cis-KIN-8194 was administered orally, typically once daily, at specified doses (e.g., 25, 50, or 75 mg/kg).[1] Control groups received vehicle or ibrutinib.
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Efficacy Assessment: Tumor volumes were measured regularly (e.g., twice weekly) to assess tumor growth inhibition. Survival of the mice was also monitored.[1]
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Pharmacodynamic Analysis: At specified time points after drug administration, tumor and/or blood samples were collected to measure the phosphorylation status of HCK and BTK (pHCK and pBTK) to confirm target engagement.[1][3]
Synergistic Potential
Preclinical studies have also indicated that cis-KIN-8194 synergizes with the BCL-2 inhibitor venetoclax.[1][2] The combination of these two agents resulted in enhanced anti-tumor activity and prolonged survival in mouse models of ibrutinib-resistant lymphoma, suggesting a promising combination therapy strategy.[1][2]
Conclusion
cis-KIN-8194 is a highly potent and selective dual inhibitor of HCK and BTK with a compelling preclinical profile in B-cell lymphomas. Its ability to overcome ibrutinib resistance, coupled with its synergistic potential with other targeted agents, positions it as a promising candidate for further clinical development. The detailed mechanistic understanding and robust preclinical data provide a strong rationale for its investigation in patients with MYD88-mutated and other B-cell malignancies.
References
- 1. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HCK/BTK inhibitor KIN-8194 is active in MYD88-driven lymphomas and overcomes mutated BTKCys481 ibrutinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Revealing the Role of the Arg and Lys in Shifting Paradigm from BTK Selective Inhibition to the BTK/HCK Dual Inhibition - Delving into the Inhibitory Activity of KIN-8194 against BTK, and HCK in the Treatment of Mutated BTK Cys481 Waldenström Macroglobulinemia: A Computational Approach - Elamin - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. The dual HCK/BTK inhibitor KIN-8194 impairs growth and integrin-mediated adhesion of BTKi-resistant mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. News - KIN-8194 - LARVOL VERI [veri.larvol.com]
- 9. researchgate.net [researchgate.net]
